molecular formula C11H14N2O4 B2590999 N-(3-methoxypropyl)-2-nitrobenzamide CAS No. 347907-34-0

N-(3-methoxypropyl)-2-nitrobenzamide

Cat. No.: B2590999
CAS No.: 347907-34-0
M. Wt: 238.243
InChI Key: MBDWSJDVBDFCMC-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-nitrobenzamide: is an organic compound with a molecular formula of C10H12N2O4. This compound is characterized by the presence of a nitro group attached to a benzene ring and an amide linkage with a 3-methoxypropyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Benzamide: The synthesis begins with the nitration of benzamide to introduce the nitro group at the ortho position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The next step involves the alkylation of the nitrated benzamide with 3-methoxypropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-(3-methoxypropyl)-2-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(3-methoxypropyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen. For example, it can react with alkyl halides to form N-alkyl derivatives.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Alkyl halides, sodium hydride or potassium carbonate as bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: N-(3-methoxypropyl)-2-aminobenzamide.

    Substitution: N-alkyl derivatives of this compound.

    Hydrolysis: 2-nitrobenzoic acid and 3-methoxypropylamine.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    N-(3-methoxypropyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-nitrobenzamide: Lacks the 3-methoxypropyl group, affecting its solubility and interaction with biological targets.

    N-(3-methoxypropyl)-4-nitrobenzamide: The nitro group is positioned differently, leading to variations in chemical and biological properties.

Uniqueness: N-(3-methoxypropyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group and the 3-methoxypropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-17-8-4-7-12-11(14)9-5-2-3-6-10(9)13(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDWSJDVBDFCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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